molecular formula C7H5BrFI B2815717 2-Bromo-3-fluoro-5-iodotoluene CAS No. 1356114-63-0

2-Bromo-3-fluoro-5-iodotoluene

Cat. No. B2815717
CAS RN: 1356114-63-0
M. Wt: 314.924
InChI Key: SZIQBXWYIWHBKJ-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-5-iodotoluene is a compound with the molecular formula C7H5BrFI and a molecular weight of 314.92 . It is a liquid or low melting solid that is stored at -18°C . The IUPAC name for this compound is 2-bromo-1-fluoro-5-iodo-3-methylbenzene .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrFI/c1-4-2-5(10)3-6(9)7(4)8/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a liquid or low melting solid . The compound should be stored at -18°C .

Scientific Research Applications

Synthesis and Material Science Applications

Selective Ortho-Metalation and Electrophile Reactions : The selective ortho-metalation of halogenated aromatic compounds, including those similar to 2-Bromo-3-fluoro-5-iodotoluene, has been demonstrated. Such reactions facilitate the synthesis of complex organic molecules through reactions with various electrophiles, highlighting the utility of halogenated toluenes in synthetic chemistry (Baenziger et al., 2019).

Catalytic Fluorination : Halogenated toluenes, including iodotoluene derivatives, are used as catalysts in the fluorination of 1,3-dicarbonyl compounds. This process efficiently introduces fluorine atoms into organic molecules, a crucial step in the synthesis of biologically active compounds and pharmaceuticals (Kitamura et al., 2013).

Polymer Synthesis : Halogenated thiophenes, which share structural similarities with this compound, are used in the synthesis of conducting polymers. These materials have applications in electronics and material science, demonstrating the role of halogenated molecules in the development of advanced materials (Ohshimizu & Ueda, 2008).

Medicinal Chemistry Applications

Synthesis of Radiopharmaceuticals : Halogenated toluenes are precursors in the synthesis of radiolabeled compounds, such as [18F]FP-β-CIT, used in positron emission tomography (PET) imaging. This showcases the importance of halogenated aromatic compounds in the development of diagnostic tools in medicine (Klok et al., 2006).

Drug Synthesis and Development : The fluorination of alkenes using iodoarene difluorides, a process involving compounds similar to this compound, is critical for introducing fluorine atoms into molecules. This method is widely used in the development of new drugs, as fluorination can significantly alter the biological activity and stability of pharmaceutical compounds (Sawaguchi et al., 2000).

Safety and Hazards

The compound has been classified under the GHS07 hazard pictogram . It comes with the signal word “Warning” and has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

2-bromo-1-fluoro-5-iodo-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c1-4-2-5(10)3-6(9)7(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIQBXWYIWHBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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